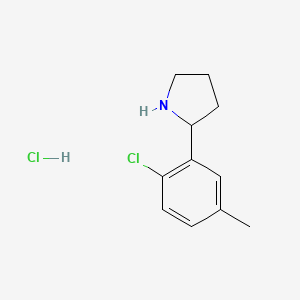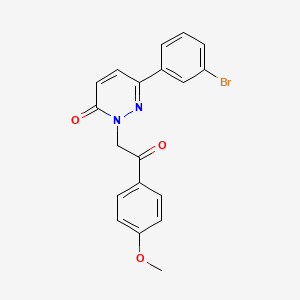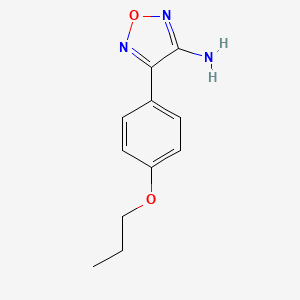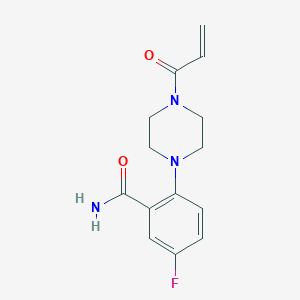
2-chloro-5-nitro-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-nitro-N-(2-phenylethyl)benzamide is a chemical compound with the linear formula C15H13ClN2O3 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H13ClN2O3 . The molecular weight of the compound is 304.735 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 304.735 and a linear formula of C15H13ClN2O3 .作用機序
The mechanism of action of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed to inhibit bacterial growth by interfering with the synthesis of bacterial cell walls. It is also believed to have anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of bacterial cells by disrupting the synthesis of bacterial cell walls. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
One of the advantages of using 2-chloro-5-nitro-N-(2-phenylethyl)benzamide in lab experiments is its broad-spectrum antimicrobial activity. It can be used to test the effectiveness of antibiotics against various bacterial strains. Additionally, it has been found to have anticancer activity against several cancer cell lines, making it a useful tool in cancer research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
将来の方向性
There are several future directions for the study of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. One direction is to investigate its potential as a novel antibiotic against multidrug-resistant bacterial strains. Another direction is to study its mechanism of action in more detail to better understand how it inhibits bacterial growth and induces apoptosis in cancer cells. Additionally, further research is needed to determine the safety and toxicity of this compound for potential use in clinical settings.
合成法
The synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide involves several steps. The first step is the preparation of 2-chloro-5-nitrobenzoic acid by reacting 2-chloro-5-nitroaniline with nitric acid and concentrated sulfuric acid. The second step is the conversion of 2-chloro-5-nitrobenzoic acid to its acid chloride derivative using thionyl chloride. Finally, the acid chloride derivative is reacted with 2-phenylethylamine to produce this compound.
科学的研究の応用
2-chloro-5-nitro-N-(2-phenylethyl)benzamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to have anticancer activity against several cancer cell lines, including breast cancer and lung cancer.
Safety and Hazards
特性
IUPAC Name |
2-chloro-5-nitro-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-14-7-6-12(18(20)21)10-13(14)15(19)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOSFVQWSKDXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

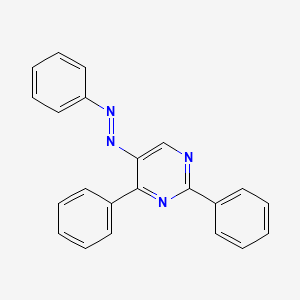
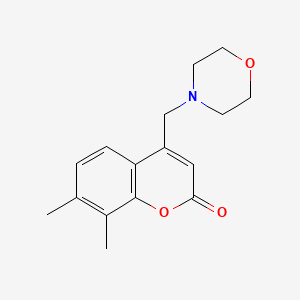
![2-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2790749.png)
![(2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile](/img/structure/B2790752.png)
![N-(2,4-dimethoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2790753.png)
![3,6-Dichloro-2-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2790754.png)
![1-(3,4-dimethoxyphenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2790755.png)
![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2790756.png)
![N-isopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2790757.png)
